Carbamic acid, heptathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester
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Overview
Description
Carbamic acid, heptathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester is a complex organic compound with significant applications in various fields. This compound is known for its unique structure and properties, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, heptathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester involves multiple steps. One common method includes the reaction of carbamoyl chlorides with alcohols. Another approach is the addition of alcohols to isocyanates, which can also yield carbamate esters . The reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or supercritical carbon dioxide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, heptathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Carbamic acid, heptathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as an active ingredient in pharmaceuticals.
Mechanism of Action
The mechanism of action of carbamic acid, heptathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, [ (dibutylamino)thio]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl [ (dibutylamino)thio]methyl carbamate
- 2,3-Dihydro-2,2-dimethyl-7-benzofuryl [ (dibutylamino)thio]methylcarbamate
Uniqueness
Carbamic acid, heptathiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester stands out due to its unique structure, which imparts specific chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill .
Properties
CAS No. |
79438-69-0 |
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Molecular Formula |
C24H28N2O6S7 |
Molecular Weight |
665.0 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]heptasulfanyl]-N-methylcarbamate |
InChI |
InChI=1S/C24H28N2O6S7/c1-23(2)13-15-9-7-11-17(19(15)31-23)29-21(27)25(5)33-35-37-39-38-36-34-26(6)22(28)30-18-12-8-10-16-14-24(3,4)32-20(16)18/h7-12H,13-14H2,1-6H3 |
InChI Key |
KXESUBUHFLEXHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SSSSSSSN(C)C(=O)OC3=CC=CC4=C3OC(C4)(C)C)C |
Origin of Product |
United States |
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